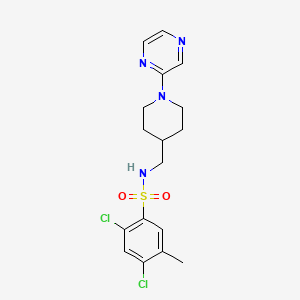

2,4-dichloro-5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N4O2S/c1-12-8-16(15(19)9-14(12)18)26(24,25)22-10-13-2-6-23(7-3-13)17-11-20-4-5-21-17/h4-5,8-9,11,13,22H,2-3,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPVTXUGOYOWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, with the CAS number 1396783-99-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 415.3 g/mol. The structural features include:

- A benzenesulfonamide moiety

- Dichloro and methyl substituents

- A piperidine ring substituted with a pyrazine group

Enzymatic Inhibition

The biological activity of sulfonamide derivatives often includes inhibition of specific enzymes. For instance, some compounds have demonstrated potent inhibition against lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression:

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| 12-LOX | < 100 nM | High selectivity over COX |

This highlights the potential of the compound in therapeutic applications targeting inflammatory diseases.

The proposed mechanisms for the biological activity of sulfonamide derivatives include:

- Receptor Antagonism : Compounds may act as antagonists at various receptors, inhibiting pathways involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors.

- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest, particularly in the G0/G1 phase, thereby inhibiting cellular proliferation.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

-

Study on Antiproliferative Effects : A study evaluating a series of sulfonamide derivatives found that certain modifications enhanced their antiproliferative effects against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer).

- Results : The most active derivative exhibited an IC50 value of less than 50 nM against both cell lines.

- Inflammation Model : In an animal model of inflammation, a related compound demonstrated significant reduction in inflammatory markers and improved histological scores compared to controls.

Q & A

Q. What are the critical steps for synthesizing 2,4-dichloro-5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key steps include:

- Piperidine functionalization : Reacting pyrazine with piperidin-4-ylmethanol to introduce the pyrazinyl-piperidine moiety .

- Sulfonamide coupling : Using benzenesulfonyl chloride derivatives under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

- Purification : Normal-phase chromatography with methanol/ammonium hydroxide (e.g., 10% methanol/0.1% NHOH) enhances purity .

- Validation : Monitor reaction progress via TLC and confirm final purity (>95%) by HPLC .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to confirm the pyrazine ring (δ 8.3–8.5 ppm), piperidine protons (δ 2.5–3.5 ppm), and sulfonamide linkage (δ 3.7–4.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 455.1) .

- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S, Cl) .

Q. What strategies are recommended for improving solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based formulations to enhance aqueous solubility .

- Stability : Conduct pH-dependent stability studies (pH 2–8) to identify optimal buffer conditions. Monitor degradation via LC-MS .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., ALK, JAK2) or GPCRs based on structural analogs (e.g., pyrimidine-sulfonamide inhibitors) .

- Assay Types :

- In vitro enzyme inhibition : Use fluorescence polarization or ADP-Glo™ assays for kinase activity .

- Cellular viability : Test against cancer cell lines (e.g., Ba/F3-Jak2 V617F) with MTT or CellTiter-Glo® .

Advanced Research Questions

Q. How do structural modifications influence target selectivity and potency?

- Methodological Answer :

- SAR Strategies :

- Pyrazine substitution : Replace pyrazine with pyridine or pyrimidine to alter steric/electronic interactions with kinase ATP-binding pockets .

- Sulfonamide linker optimization : Adjust methylene spacer length (e.g., –CH– vs. –CHCH–) to modulate conformational flexibility .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to ALK or Jak2 .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

- Xenograft Models : Use ALK-positive NCI-H2228 lung cancer xenografts in nude mice. Administer compound orally (10–50 mg/kg) and measure tumor volume reduction .

- PK Parameters : Assess bioavailability via LC-MS/MS plasma profiling. Calculate AUC, C, and half-life .

Q. How can contradictory data in biological activity be resolved?

- Methodological Answer :

- Assay Replication : Validate results across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Off-target profiling : Screen against panels of 100+ kinases/pharmacologically relevant targets (e.g., Eurofins Panlabs®) to rule out non-specific effects .

Q. What methodologies assess environmental stability and degradation pathways?

- Methodological Answer :

- Environmental Fate Studies : Use OECD 308 guidelines to evaluate hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (activated sludge) .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.